4-(4-bromophenoxy)-N-ethyl-2-butyn-1-amine
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Overview
Description
This compound is an organic molecule with a bromophenoxy group attached to an ethyl-butyn-amine chain. The presence of the bromine atom suggests that it could be reactive, especially in substitution reactions. The butyn-amine part indicates the presence of a triple bond and an amine group, which could also participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the bromophenoxy group attached to the second carbon of the butyn chain, with the amine group attached to the terminal carbon. The triple bond in the butyn chain would result in a linear geometry around those carbons .Chemical Reactions Analysis
This compound could potentially undergo a variety of reactions. The bromine atom could be substituted in a nucleophilic aromatic substitution reaction. The triple bond could participate in addition reactions, and the amine group could undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about its properties. It’s likely to be a solid at room temperature, given the presence of the aromatic ring and the triple bond. Its solubility would depend on the specific solvent, but it’s likely to be soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-ethylbut-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-14-9-3-4-10-15-12-7-5-11(13)6-8-12/h5-8,14H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGXAJSZBKRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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